4-bromo-1-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-1-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole: is a chemical compound with the molecular formula C11H16BrF3N2O and a molecular weight of 329.1567 . This compound belongs to the class of pyrazoles, which are five-membered heterocyclic aromatic organic compounds containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the following steps:
Bromination: : The starting material, butyl pyrazole, undergoes bromination to introduce the bromo group at the 4-position.
Alkylation: : The butyl group is introduced through an alkylation reaction.
Trifluoropropoxylation: : The trifluoropropoxy group is added via a substitution reaction involving trifluoropropyl alcohol and a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with stringent control over reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The process would also include purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The bromo group can be oxidized to form a bromine oxide derivative.
Reduction: : The compound can be reduced to remove the bromo group, resulting in a different pyrazole derivative.
Substitution: : The trifluoropropoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Bromine oxide derivatives.
Reduction: : Derivatives lacking the bromo group.
Substitution: : Various functionalized pyrazole derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for synthesizing more complex organic molecules.
Biology: : It may serve as a probe or inhibitor in biological studies.
Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new drugs.
Industry: : It might be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which 4-bromo-1-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole exerts its effects would depend on its specific application. For example, if used as a drug, it would interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
4-bromo-1-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole: can be compared to other similar pyrazole derivatives, such as:
4-bromo-1-sec-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole
4-bromo-1-butanol
Properties
IUPAC Name |
4-bromo-1-butyl-3-(3,3,3-trifluoropropoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrF3N2O/c1-2-3-5-17-7-9(12)10(16-17)8-18-6-4-11(13,14)15/h7H,2-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCIWJCKGVOMKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)COCCC(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.